molecular formula C7H5NS2 B13154217 Thieno[3,2-b]pyridine-6-thiol

Thieno[3,2-b]pyridine-6-thiol

Cat. No.: B13154217
M. Wt: 167.3 g/mol
InChI Key: JTIZEWWKHGVTJV-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridine-6-thiol is a chemical compound of significant interest in medicinal chemistry and oncology research. With the molecular formula C 7 H 5 NS 2 , it belongs to the thienopyridine class of heterocyclic scaffolds, which are recognized for their potential as therapeutic agents. Research Value and Potential Applications Although specific biological data for the 6-thiol derivative is limited in the public domain, closely related analogues have demonstrated substantial research value. Thieno[2,3-b]pyridine derivatives have been identified through virtual high-throughput screening as potent inhibitors of phospholipase C (PLC) isoforms, a family of enzymes that regulate cellular growth and are considered promising targets for cancer therapy . One such derivative, NSC768313, exhibited potent anti-proliferative activity at low nanomolar concentrations in the NCI60 human tumour cell line panel. Its mechanism is associated with inducing G2/M phase cell cycle arrest and causing morphological changes like membrane blebbing and the formation of multinucleated cells in breast cancer cell lines, without inducing DNA damage . This suggests that the thieno[3,2-b]pyridine scaffold, including derivatives like the 6-thiol, holds promise for investigating new pathways in cancer biology, particularly for aggressive cancers such as triple-negative breast cancer. Handling and Safety This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes full responsibility for confirming the identity and purity of the product to meet their specific research requirements. While a specific hazard classification for this exact compound is not available in the searched data, related thieno[3,2-b]pyridine compounds are classified with specific target organ toxicity (H335), skin irritation (H315), and acute toxicity (H302) . Researchers should consult the Safety Data Sheet (SDS) and conduct all appropriate risk assessments before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5NS2

Molecular Weight

167.3 g/mol

IUPAC Name

thieno[3,2-b]pyridine-6-thiol

InChI

InChI=1S/C7H5NS2/c9-5-3-7-6(8-4-5)1-2-10-7/h1-4,9H

InChI Key

JTIZEWWKHGVTJV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1N=CC(=C2)S

Origin of Product

United States

Synthetic Methodologies for Thieno 3,2 B Pyridine 6 Thiol and Its Derivatives

Direct Synthetic Routes to the Thieno[3,2-b]pyridine-6-thiol Moiety

The construction of the this compound scaffold can be approached through several synthetic strategies, including the introduction of the thiol group onto a pre-existing heterocyclic core or building the fused ring system with a sulfur-containing precursor.

Introduction of the Thiol Functionality at Position 6

The introduction of a thiol group at the 6-position of the thieno[3,2-b]pyridine (B153574) ring system is most commonly achieved via nucleophilic aromatic substitution (SNAr) on an appropriately activated precursor. The pyridine (B92270) ring is inherently electron-deficient, which facilitates attack by nucleophiles, particularly at positions ortho and para (positions 5 and 7) to the nitrogen atom. stackexchange.comwikipedia.org Position 6, being meta to the ring nitrogen, is less activated, and substitution typically requires a good leaving group, such as a halogen, and a potent nucleophile.

A standard method involves the displacement of a halide (e.g., 6-bromo- or 6-chlorothieno[3,2-b]pyridine) using a sulfur nucleophile. Reagents like sodium hydrosulfide (B80085) (NaSH) or sodium thiomethoxide (NaSMe) followed by demethylation can be employed to install the thiol functionality. The reactivity can be enhanced by the presence of activating groups on the ring system or by using forcing reaction conditions.

Table 1: Reagents for Introducing Thiol Functionality via Nucleophilic Aromatic Substitution

PrecursorSulfur ReagentTypical ConditionsProduct
6-Halothieno[3,2-b]pyridineSodium Hydrosulfide (NaSH)Polar aprotic solvent (e.g., DMF, NMP), elevated temperatureThis compound
6-Halothieno[3,2-b]pyridineThioglycolic acidBase (e.g., K₂CO₃), DMFIntermediate, followed by hydrolysis/decarboxylation
6-Halothieno[3,2-b]pyridineThiourea (B124793)Ethanol, reflux, followed by basic hydrolysisThis compound

Cyclization Reactions for Thiophene-Pyridine Ring Formation with Thiol Precursors

An alternative to functionalizing a pre-formed ring is to construct the thieno[3,2-b]pyridine core from precursors that already contain the necessary sulfur atom. These methods build the thiophene (B33073) ring onto a substituted pyridine or vice-versa.

One effective strategy involves the reaction of a substituted 2-chloronicotinonitrile with a mercaptoacetate (B1236969) derivative. For instance, the reaction between 2-chloro-3-cyanopyridine (B134404) and ethyl 2-mercaptoacetate in the presence of a base like potassium tert-butoxide (KOtBu) in DMF leads to the formation of the thieno[3,2-b]pyridine scaffold. researchgate.net By selecting a pyridine precursor with a thiol or a protected thiol at the 4-position (which becomes the 6-position of the final product), this cyclization can be adapted to synthesize the target thiol directly.

Another established cyclization is the Gould-Jacobs reaction, which has been used to prepare hydroxythieno[3,2-b]pyridines from aminothiophenes. abertay.ac.uk Adapting this methodology using sulfur-containing analogs could provide a pathway to the corresponding thiol derivatives. Similarly, syntheses analogous to the Fiesselmann thiophene synthesis, which has been used to create thieno[3,2-b]thiophenes from chlorothiophene carboxylates and methyl thioglycolate, could be envisioned starting from appropriately substituted pyridinethiones. nih.gov

One-Pot Synthetic Protocols for the Thiol Scaffold

One-pot syntheses are highly valued for their efficiency, reducing the need for isolation of intermediates. While specific one-pot protocols for this compound are not widely documented, multi-component reactions leading to related structures suggest their feasibility. For example, cascade or domino reactions initiated by reagents like Lawesson's reagent have been used to synthesize isomeric thieno[3,2-c]pyridinones in a single pot. researchgate.net

A plausible one-pot approach could involve a three-component reaction of a substituted pyridine, an active methylene (B1212753) nitrile, and elemental sulfur, a strategy known as the Gewald reaction, which is a powerful tool for synthesizing 2-aminothiophenes. By starting with a pyridine precursor designed to cyclize in a subsequent step, it may be possible to construct the entire this compound scaffold in a single synthetic operation.

Functionalization and Derivatization Strategies of the Thieno[3,2-b]pyridine Core

The thieno[3,2-b]pyridine scaffold, including its 6-thiol derivative, offers multiple sites for further chemical modification. These include reactions at the thiol group itself and substitutions on both the thiophene and pyridine rings.

Substitution Reactions at the Thiol Group and Annulated Rings

Reactions at the Thiol Group: The thiol group at position 6 is a versatile functional handle. As a potent nucleophile, it readily undergoes S-alkylation with various electrophiles. nih.govnih.govrsc.org This reaction is fundamental for introducing a wide range of substituents, thereby modulating the compound's physicochemical properties. The thiol can also be oxidized to form symmetrical disulfides or further to sulfonic acids, depending on the strength of the oxidizing agent.

Table 2: Common Derivatization Reactions of the Thiol Group

Reaction TypeReagentProduct Functional Group
S-AlkylationAlkyl halides (e.g., CH₃I, BnBr)Thioether (-S-Alkyl)
S-AcylationAcyl chlorides (e.g., AcCl)Thioester (-S-C(O)R)
Michael Additionα,β-Unsaturated carbonylsThioether adduct
Oxidation (mild)I₂, air, DMSODisulfide (-S-S-)
Oxidation (strong)H₂O₂, KMnO₄Sulfonic acid (-SO₃H)

Substitution on the Annulated Rings: The regioselectivity of substitution on the bicyclic core is dictated by the electronic nature of the fused rings.

Electrophilic Aromatic Substitution: The electron-rich thiophene ring is the preferred site for electrophilic attack. Studies on related thienopyridine isomers indicate that reactions such as nitration, halogenation, and Friedel-Crafts acylation occur preferentially at the C-3 position of the thieno[3,2-b]pyridine nucleus. abertay.ac.uk

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient pyridine ring is susceptible to nucleophilic attack. As previously mentioned, positions 5 and 7 are the most activated sites for SNAr reactions. stackexchange.comabertay.ac.uk

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed Suzuki, Sonogashira, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic systems, including thieno[3,2-b]pyridines. mdpi.com These reactions typically start from a halogenated derivative (e.g., bromo- or iodo-thieno[3,2-b]pyridine) to create new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs a halothieno[3,2-b]pyridine with a boronic acid or ester to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups. researchgate.netmdpi.comcore.ac.uk This is a robust method for creating biaryl structures.

Sonogashira Coupling: The Sonogashira reaction couples a halothieno[3,2-b]pyridine with a terminal alkyne, providing access to alkynyl-substituted derivatives. mdpi.comwikipedia.orglibretexts.org These products can serve as precursors for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms C-N bonds by coupling a halothieno[3,2-b]pyridine with a primary or secondary amine. mdpi.comwikipedia.org It is a premier method for synthesizing amino-substituted thieno[3,2-b]pyridines. ipb.ptmdpi.com

These coupling reactions can be performed at various positions on the ring system, provided the corresponding halo-precursor is available, offering a powerful platform for generating diverse libraries of thieno[3,2-b]pyridine derivatives.

Table 3: Overview of Cross-Coupling Reactions on Halo-Thieno[3,2-b]pyridines

Reaction NameCoupling PartnersBond FormedTypical Catalyst System
Suzuki-MiyauraAr-X + R-B(OH)₂Ar-R (C-C)Pd(PPh₃)₄, K₃PO₄
SonogashiraAr-X + H−C≡C−RAr−C≡C−R (C-C)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)
Buchwald-HartwigAr-X + HNR¹R²Ar-NR¹R² (C-N)Pd₂(dba)₃, Ligand (e.g., BINAP), NaOtBu

*Ar-X represents a halothieno[3,2-b]pyridine.

Intramolecular Cyclization in Derivative Synthesis

Intramolecular cyclization is a cornerstone in the synthesis of complex heterocyclic systems like thieno[3,2-b]pyridine derivatives. This strategy involves a single molecule containing all the necessary components folding and reacting with itself to form a ring. A prominent example is the synthesis of fluorescent thieno[3,2-b]pyridine-5(4H)-one derivatives from N-thiophen-3-yl alkynylamides. researchgate.netacs.orgnih.gov This process, which involves forming the pyridine part of the fused system, is a type of hydrothiophenylation reaction where a sulfur atom from the thiophene ring acts as an internal nucleophile. researchgate.netacs.org

Another synthetic route involves functionalizing the pre-formed thieno[3,2-b]pyridine core through reactions like C-C Sonogashira coupling, which is then followed by a subsequent intramolecular cyclization to build additional fused rings onto the scaffold. mdpi.com These methods are crucial for creating structural diversity and developing new derivatives with specific properties.

Gold(I)-Catalyzed Hydrothiophenylation for Thienopyridone (B2394442) Derivatives

Gold(I) catalysts have emerged as powerful tools for activating the triple bonds of alkynes, enabling specific and efficient cyclization reactions. acs.org In the synthesis of thieno[3,2-b]pyridine-5(4H)-one derivatives, a gold(I)-catalyzed intramolecular hydrothiophenylation has been successfully developed. researchgate.netacs.orgnih.gov

This reaction proceeds via a 6-endo-dig cyclization pathway. researchgate.netacs.orgnih.gov The gold(I) catalyst activates the alkyne group of the N-thiophen-3-yl alkynylamide precursor, making it susceptible to attack by the sulfur atom of the thiophene ring. This regiocontrolled cyclization is driven by the inherent electronic properties of the alkynyl amide group, where the β-alkynyl carbon is more electrophilic and thus the preferred site for the nucleophilic attack by the sulfur atom. researchgate.net This method provides a direct and efficient route to the thienopyridone core, yielding a variety of analogues with tunable properties. acs.orgnih.gov

Table 1: Gold(I)-Catalyzed Cyclization of N-thiophen-3-yl alkynylamides

Starting Material Catalyst Reaction Type Product Ref

Enhanced Synthetic Procedures

To improve the efficiency, yield, and environmental footprint of chemical syntheses, modern techniques such as microwave irradiation and sonication are increasingly employed. These methods can significantly reduce reaction times and, in some cases, enable reactions that are difficult under conventional heating.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a valuable technique in organic chemistry for its ability to rapidly and uniformly heat reaction mixtures, often leading to dramatically reduced reaction times and improved yields. mdpi.com While many examples exist for other isomers, such as thieno[2,3-b]pyridines, mdpi.com its application to the thieno[3,2-b]pyridine system is also documented.

Notably, microwave irradiation has been effectively used in the synthesis of complex derivatives starting from a thieno[3,2-b]pyridine precursor. For instance, 3-aminothieno[3,2-b]pyridine-2-carbonitrile can be converted into its (E)-N′-(2-Cyanothieno[3,2-b]pyridin-3-yl)-N,N-dimethylacetimidamide derivative in just 5 minutes at 115 °C using microwave heating. nih.gov This intermediate is a key building block for producing more complex fused systems like pyrido-thieno[3,2-d]pyrimidin-4-amine analogs. nih.gov This demonstrates the utility of microwave energy in facilitating the efficient functionalization and elaboration of the thieno[3,2-b]pyridine core.

Table 2: Microwave-Assisted Reaction on a Thieno[3,2-b]pyridine Core

Precursor Reagent Conditions Product Ref

Ultrasonic-Mediated Synthesis

Ultrasonic-mediated synthesis, or sonochemistry, utilizes high-frequency sound waves to induce acoustic cavitation in a reaction medium. This process creates localized hot spots with extreme temperatures and pressures, which can enhance reaction rates and yields. researchgate.net

While specific examples of the direct synthesis of the thieno[3,2-b]pyridine ring system using ultrasound are not widely reported, the technology has been successfully applied to the synthesis of related pyridine structures. For instance, the ultrasonic-assisted three-component reaction of an aldehyde, a ketone, and cyanoacetamide in the presence of a base provides an efficient route to 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles. researchgate.net This methodology highlights the potential of sonication to facilitate the construction of the pyridine ring, a key component of the thieno[3,2-b]pyridine scaffold. The application of ultrasound in such syntheses is noted for significantly reducing reaction times and increasing yields compared to conventional heating methods. researchgate.net

Regioselective Synthesis Approaches

Regioselectivity is critical in the synthesis of fused heterocyclic systems like thieno[3,2-b]pyridine to ensure the formation of the correct isomer from among several possibilities. The choice of starting materials and reaction pathways dictates the final arrangement of atoms in the fused rings.

A key strategy for achieving regioselectivity is to start with a thiophene ring that is already substituted in a way that directs the formation of the pyridine ring. For example, the gold(I)-catalyzed synthesis of thieno[3,2-b]pyridine-5(4H)-ones relies on starting with N-thiophen-3-yl alkynylamides. researchgate.netacs.org Using the 3-amino substituted thiophene ensures that the subsequent cyclization reaction fuses the pyridine ring across the 2 and 3 positions of the thiophene, leading specifically to the [3,2-b] isomer. The regioselectivity of the cyclization step itself is controlled by the electronic properties of the alkyne, which favor the 6-endo-dig pathway. researchgate.net This inherent electronic bias makes the β-alkynyl carbon the preferred site of attack, thus ensuring the formation of the six-membered pyridine ring in a controlled manner. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques in Thieno 3,2 B Pyridine 6 Thiol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C). For thieno[3,2-b]pyridine (B153574) systems, NMR allows for the unambiguous assignment of all proton and carbon resonances. researchgate.net

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In heteroaromatic systems like Thieno[3,2-b]pyridine-6-thiol, proton chemical shifts are influenced by ring currents and the electronic effects of the nitrogen and sulfur heteroatoms. modgraph.co.uk The thiol (S-H) proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration due to hydrogen bonding. Aromatic protons on the thienopyridine core will appear in the typical downfield region for aromatic compounds (approximately 7.0-9.0 ppm).

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon. The fusion of the electron-rich thiophene (B33073) ring with the electron-deficient pyridine (B92270) ring results in a unique electronic distribution across the molecule. The carbon atom attached to the thiol group (C-6) would be expected to have a distinct chemical shift compared to the unsubstituted parent compound. One-bond ¹³C-¹H coupling constants (¹JCH) can also be used to precisely assign the location of substituents on the thienopyridine ring. researchgate.net

Interactive Data Table: Representative NMR Data for the Thieno[3,2-b]pyridine Core Note: Data presented is for the parent Thieno[3,2-b]pyridine and serves as a reference for interpreting the spectrum of the thiol derivative. The thiol substituent at C-6 would alter the shifts of adjacent and remote nuclei.

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)
C-2123.47.95
C-3127.87.45
C-3a145.5-
C-5149.28.60
C-6118.67.25
C-7138.0-
C-7a156.3-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₇H₅NS₂), the expected exact mass is approximately 167.98 g/mol .

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. chemguide.co.uk The fragmentation of the thienopyridine core is influenced by the stability of the fused aromatic system and the presence of the heteroatoms. Characteristic fragmentation pathways for related heterocyclic systems often involve the loss of small, stable molecules or radicals. researchgate.netsapub.orgresearchgate.net For this compound, key fragmentation events would likely include:

Loss of a hydrogen atom: Leading to an [M-1]⁺ ion.

Loss of the thiol radical (•SH): Resulting in an [M-33]⁺ fragment.

Cleavage of the thiophene ring: This can lead to the expulsion of fragments like CS or HCS.

Fission of the pyridine ring: Often involving the loss of HCN.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental formula with high accuracy. mdpi.com

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

IonFormulaPredicted m/zDescription
[M]⁺˙C₇H₅NS₂⁺˙167.99Molecular Ion
[M-H]⁺C₇H₄NS₂⁺166.98Loss of a hydrogen atom
[M-SH]⁺C₇H₄N⁺134.97Loss of thiol radical
[M-HCN]⁺˙C₆H₄S₂⁺˙140.97Loss of hydrogen cyanide from pyridine ring

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" and are useful for identifying functional groups.

For this compound, the key vibrational modes would include:

S-H Stretch: A weak to medium absorption band in the IR spectrum, typically appearing around 2550-2600 cm⁻¹. This is a highly characteristic peak for thiols.

Aromatic C-H Stretch: These appear above 3000 cm⁻¹.

C=C and C=N Stretches: These vibrations associated with the aromatic rings are expected in the 1400-1650 cm⁻¹ region.

C-S Stretch: Vibrations involving the carbon-sulfur bonds of the thiophene ring and the thiol group typically occur in the 600-800 cm⁻¹ region.

The IR and Raman spectra are often complementary, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa.

Interactive Data Table: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity
Aromatic C-H stretch3000 - 3100Medium to Weak
S-H stretch2550 - 2600Weak
Aromatic C=C and C=N stretch1400 - 1650Medium to Strong
Aromatic C-H in-plane bend1000 - 1300Medium
Aromatic C-H out-of-plane bend750 - 900Strong
C-S stretch600 - 800Medium to Weak

Electronic Spectroscopy: UV-Visible and Fluorescence Spectroscopy

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The UV-Vis spectrum arises from the absorption of photons that promote electrons from lower to higher energy molecular orbitals (e.g., π → π* and n → π* transitions).

The thieno[3,2-b]pyridine scaffold is a conjugated system, and its derivatives are known to exhibit absorption in the UV and visible regions. researchgate.net The absorption maxima (λ_max) are influenced by the extent of conjugation and the nature of substituents. The introduction of a thiol group, an auxochrome, can cause a bathochromic (red) shift in the absorption bands compared to the parent compound.

Some thieno[3,2-b]pyridine derivatives are known to be highly fluorescent, with tunable emission wavelengths and large Stokes shifts (the difference between absorption and emission maxima). nih.govresearchgate.net The fluorescence properties are highly dependent on the substitution pattern on the thienopyridine core. nih.gov While 2-aryl derivatives often show strong fluorescence, the emission properties of a 6-thiol derivative would require specific experimental investigation. nih.gov

Interactive Data Table: Representative Electronic Spectroscopy Data for Thieno[3,2-b]pyridine Derivatives

Compound TypeTechniqueλ_max (nm)Description
Thieno[3,2-b]thiophene (B52689) derivativesUV-Vis Absorption~400-415Absorption maxima in THF solution. nih.gov
2-Arylthieno[3,2-b]pyridin-5(4H)-onesFluorescence Emission426 - 678Tunable emission in dichloromethane. nih.gov
Substituted Thieno[3,2-c]pyridinesFluorescence Emission511 - 529Greenish fluorescence in chloroform. researchgate.net

X-ray Diffraction (XRD) for Single Crystal Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions. Studies on various thienopyridine isomers have shown that the fused ring systems are generally planar. The planarity of the this compound molecule would facilitate π-stacking interactions in the solid state. Key structural parameters for the thienopyridine core have been reported, with typical C-S-C angles around 90.7 ± 0.6°, C-N-C angles near 115.9 ± 1.9°, C-S bond lengths of approximately 1.73 ± 0.02 Å, and C-N bond lengths of about 1.34 ± 0.02 Å. An XRD analysis of this compound would confirm these core geometries and precisely define the C-S and S-H bond lengths and angles of the thiol group.

Interactive Data Table: Typical Crystallographic Parameters for the Thienopyridine Core

ParameterTypical ValueSource
C-S-C bond angle90.7 ± 0.6°
C-N-C bond angle115.9 ± 1.9°
C-S bond length1.73 ± 0.02 Å
C-N bond length1.34 ± 0.02 Å
Molecular GeometryGenerally Planar

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. For this compound, XPS would be used to identify the presence of carbon, nitrogen, and sulfur. High-resolution scans of the C 1s, N 1s, and S 2p regions would provide information about the chemical states. For example, the S 2p spectrum could potentially distinguish between the sulfur atom in the thiophene ring and the sulfur atom in the thiol group due to their different chemical environments, resulting in slightly different binding energies.

Interactive Data Table: Expected XPS Binding Energy Regions for Constituent Elements

Element (Core Level)Typical Binding Energy (eV)Information Provided
C 1s~284-288Distinguishes C-C, C-H, C-N, C-S bonds
N 1s~398-402Identifies pyridine-like nitrogen
S 2p~162-168Can differentiate thiophene (-C-S-C-) and thiol (-SH) sulfur

Electrochemical Characterization Techniques: Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. It provides information on oxidation and reduction potentials and can be used to determine the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of a molecule. For conjugated systems like this compound, CV can reveal how easily the molecule can be oxidized (lose an electron) or reduced (gain an electron). The thiol group can be electrochemically active and may participate in redox processes, such as oxidation to form a disulfide bond. The measured potentials are indicative of the electron-donating or electron-accepting nature of the molecule, which is valuable for applications in materials science, such as in organic semiconductors or OLEDs. sciforum.net

Interactive Data Table: Parameters Obtained from Cyclic Voltammetry

ParameterSymbolDescription
Oxidation PotentialE_oxPotential at which the compound is oxidized. Related to HOMO level.
Reduction PotentialE_redPotential at which the compound is reduced. Related to LUMO level.
Electrochemical Band GapE_gThe difference between HOMO and LUMO levels, estimated from E_ox and E_red.

Chemical Reactivity and Mechanistic Studies of Thieno 3,2 B Pyridine 6 Thiol

Oxidation and Reduction Pathways of the Thiol and Ring Systems

The reactivity of Thieno[3,2-b]pyridine-6-thiol is heavily influenced by the sulfur atom, which can exist in various oxidation states. The thiol group and the fused ring system exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation of the Thiol Group: The thiol (-SH) group is readily susceptible to oxidation. The oxidation pathway and final products are dependent on the nature and strength of the oxidizing agent used. researchgate.net

Disulfide Formation: Mild oxidants, such as iodine (I₂) or atmospheric oxygen, typically induce the oxidative coupling of two thiol molecules to form the corresponding disulfide, 6,6'-disulfanediylbis(thieno[3,2-b]pyridine). This reaction is generally reversible. researchgate.net

Formation of Sulfenic, Sulfinic, and Sulfonic Acids: Stronger oxidizing agents can lead to the formation of sulfur oxyacids. The two-electron oxidation of the thiolate anion, the deprotonated form of the thiol, yields the corresponding sulfenic acid (R-SOH), which is a key intermediate. researchgate.netnih.gov In the presence of excess oxidant, this unstable intermediate can be further oxidized to the more stable sulfinic acid (R-SO₂H) and ultimately to sulfonic acid (R-SO₃H). researchgate.netnih.gov These higher oxidation states are generally formed irreversibly.

Oxidation of the Ring System: The fused thienopyridine ring, while generally stable, can undergo oxidation under specific conditions. Studies on related 3-aminothieno[2,3-b]pyridines have shown that treatment with reagents like sodium hypochlorite (B82951) (NaOCl) can lead to complex oxidative dimerization reactions rather than simple oxidation of the sulfur atom in the thiophene (B33073) ring. nih.gov This suggests that the reaction pathway is highly dependent on the substrate and reaction conditions, potentially involving cleavage and formation of new bonds between two heterocyclic units. nih.gov

Reduction Pathways: Reduction reactions can target either the pyridine (B92270) ring or an oxidized form of the thiol group (like a disulfide).

Ring Reduction: The pyridine portion of the fused ring can be reduced to a piperidine (B6355638) ring. This is typically achieved through catalytic hydrogenation (e.g., H₂/Ni) or with sodium in ethanol. uoanbar.edu.iq This transformation significantly alters the electronic properties and geometry of the molecule, converting the flat, aromatic system into a saturated, non-planar structure.

Disulfide Reduction: The disulfide bond formed from thiol oxidation can be readily reduced back to the parent thiol using various reducing agents, such as zinc in an acidic medium or borohydrides.

Electrophilic and Nucleophilic Substitution Reactions on the Fused Heterocycle

The electronic nature of the thieno[3,2-b]pyridine (B153574) core is complex, resulting from the fusion of an electron-rich thiophene ring and an electron-deficient pyridine ring. This duality governs its reactivity towards electrophiles and nucleophiles.

Electrophilic Substitution: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack. uoanbar.edu.iq Conversely, the thiophene ring is electron-rich and more susceptible to electrophilic substitution. In the fused system, electrophilic attack is predicted to occur preferentially on the thiophene ring. Studies on the analogous thieno[3,2-b]thiophene (B52689) system have demonstrated electrophilic substitution reactions such as:

Vilsmeier-Haack Formylation: Introduction of a formyl (-CHO) group using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). semanticscholar.org

Bromination: Introduction of a bromine atom using N-bromosuccinimide (NBS). semanticscholar.org

These reactions typically occur at the 2- or 3-positions of the thiophene ring, away from the pyridine fusion.

Nucleophilic Substitution: The electron-deficient pyridine ring is activated for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom (the 6- and 4-positions). uoanbar.edu.iqabertay.ac.uk The thiol group at the 6-position is itself a result of such a substitution on a precursor molecule. Halogens at the 6-position are readily displaced by nucleophiles.

Furthermore, nucleophilic aromatic substitution can occur on the thiophene ring if it is sufficiently activated by strong electron-withdrawing groups. Research has shown that a nitro group on a thiophene ring can be displaced by thiolate nucleophiles to form new C-S bonds, a reaction that can be applied to construct thieno[3,2-b]thiophene systems. researchgate.net

Radical Substitution: Studies on the phenylation of thieno[3,2-b]thiophene using phenyl radicals show that substitution is favored at the 2-position, indicating the susceptibility of the ring system to homolytic attack. rsc.org

Reaction TypeReagent/ConditionsPosition of Attack
Electrophilic Substitution Vilsmeier-Haack (POCl₃/DMF)Thiophene Ring (e.g., C2, C3)
Bromination (NBS)Thiophene Ring (e.g., C2, C3)
Nucleophilic Substitution Nucleophiles (e.g., R-S⁻)Pyridine Ring (C4, C6)
Radical Substitution Phenyl RadicalsThiophene Ring (C2)

Reactions with Specific Reagents (e.g., Alpha-Halogen Compounds)

One of the most characteristic reactions of this compound involves the nucleophilic thiol group. In the presence of a base, the thiol is deprotonated to the more nucleophilic thiolate anion. This thiolate readily reacts with electrophiles, most notably alpha-halogen compounds (compounds with a halogen atom adjacent to a carbonyl, nitrile, or other activating group), via an S-alkylation reaction. researchgate.netresearchgate.net

This reaction follows a standard SN2 mechanism and is a cornerstone for the synthesis of more complex, fused heterocyclic systems. The S-alkylated product serves as a key intermediate that can undergo subsequent intramolecular cyclization. For instance, reaction with an α-haloketone yields a thioether which can then be cyclized to form a tricyclic thienopyridothiazole system. This reactivity is a common strategy in the construction of biologically active molecules.

The table below illustrates the S-alkylation of this compound with various α-halogen reagents.

α-Halogen ReagentReagent StructureProduct Structure (S-alkylated intermediate)
ChloroacetoneCl-CH₂-CO-CH₃Thieno[3,2-b]pyridin-6-yl-(2-oxopropyl)sulfane
Ethyl bromoacetateBr-CH₂-COOEtEthyl 2-((thieno[3,2-b]pyridin-6-yl)thio)acetate
2-ChloroacetonitrileCl-CH₂-CN2-((thieno[3,2-b]pyridin-6-yl)thio)acetonitrile
Phenacyl bromideBr-CH₂-CO-Ph2-((thieno[3,2-b]pyridin-6-yl)thio)-1-phenylethan-1-one

Analysis of Reaction Mechanisms and Intermediates

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes.

Mechanism of S-Alkylation: The reaction with alpha-halogen compounds proceeds through a two-step mechanism:

Deprotonation: A base (e.g., sodium ethoxide, potassium carbonate) removes the acidic proton from the thiol group, forming a highly nucleophilic thiolate anion. This is a rapid acid-base equilibrium.

Nucleophilic Attack: The thiolate anion acts as a potent nucleophile and attacks the electrophilic carbon atom bearing the halogen. This occurs via a concerted SN2 pathway, displacing the halide ion and forming a new carbon-sulfur bond. researchgate.net

Mechanism of Oxidation: The oxidation of the thiol to a sulfenic acid is a two-electron process. The thiolate is the reactive species, attacking an electrophilic oxygen atom from the oxidant (e.g., a hydroperoxide). researchgate.net The resulting sulfenic acid is a pivotal intermediate. It can react with another thiol molecule to form a disulfide or undergo further oxidation. researchgate.net

Mechanism of Ring Cyclization: The intermediates formed from S-alkylation are often designed to undergo subsequent intramolecular cyclization. For example, the product from the reaction with 2-chloroacetonitrile can undergo an intramolecular Thorpe-Ziegler reaction. In the presence of a strong base, a carbanion is formed at the methylene (B1212753) carbon, which then attacks the nitrile carbon, leading to the formation of a new five-membered ring fused to the thienopyridine core. researchgate.netresearchgate.net

Reactivity Profile of the Thiol Group in Complex Systems

The thiol group in this compound is the dominant center of reactivity, largely due to its nucleophilicity and its existence in a tautomeric equilibrium with the thione form, Thieno[3,2-b]pyridin-6(7H)-thione.

Nucleophilic Center: As demonstrated by its facile S-alkylation with α-halogen compounds, the sulfur atom is a strong nucleophile, especially in its thiolate form. abertay.ac.ukyoutube.com This reactivity is fundamental to its use as a building block in organic synthesis. The S-alkylation reaction is often the first step in constructing more elaborate, polycyclic heterocyclic systems.

Tautomerism: The thiol-thione tautomerism means the molecule can react as either form depending on the conditions and the reagent. While the thiol form dominates in S-alkylation, the thione form can participate in other reactions.

Precursor for Annulation Reactions: The thiol group serves as an anchor point for ring-forming (annulation) reactions. By reacting it with bifunctional electrophiles, new rings can be fused onto the thienopyridine skeleton. For example, reaction with α-halo ketones followed by acid-catalyzed cyclization is a common method to build a thiazole (B1198619) ring. researchgate.net

Computational Chemistry and Theoretical Investigations of Thieno 3,2 B Pyridine 6 Thiol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT/B3LYP)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of thieno[3,2-b]pyridine-6-thiol at the molecular level. Density Functional Theory (DFT) is a widely employed method for this purpose, with the B3LYP functional and a basis set like 6-31G(d) or 6-311++G(d,p) offering a balance of accuracy and computational efficiency. rug.nl

These calculations are used to determine the optimized molecular geometry, including bond lengths and angles, revealing a planar configuration for the fused thieno[3,2-b]pyridine (B153574) core. Key electronic properties such as total energy, dipole moment, and the distribution of electron density can be precisely calculated. For the parent thieno[3,2-b]pyridine, DFT studies have been conducted to compare its stability and electronic characteristics with other isomers, providing a baseline for understanding the effects of functionalization, such as the addition of a thiol group at the 6-position. rug.nl

The molecular electrostatic potential (MEP) map is another critical output of DFT calculations. It visualizes the electron density distribution and helps identify regions that are rich or deficient in electrons. For this compound, the MEP would highlight the electron-rich areas around the nitrogen and sulfur atoms, which are potential sites for electrophilic attack and hydrogen bonding. researchgate.net These calculations are also crucial for predicting the molecule's reactivity and interaction with other molecules, such as metallic substrates in corrosion inhibition studies. researchgate.netrsc.org

Frontier Molecular Orbital (FMO) Theory and Energy Level Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals, EHOMO and ELUMO, and the energy gap between them (ΔE = ELUMO - EHOMO) are critical descriptors of a molecule's chemical reactivity and kinetic stability. researchgate.net

A low HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. arabjchem.org For thieno[3,2-b]pyridine derivatives, FMO analysis helps in understanding their potential as corrosion inhibitors or as electronically active materials. researchgate.net The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO indicates its capacity to accept electrons. researchgate.net

From these orbital energies, several chemical reactivity parameters can be derived, providing a quantitative measure of the molecule's stability and reactivity. researchgate.net

Table 1: Key Chemical Reactivity Parameters Derived from FMO Analysis

ParameterFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution.
Chemical Softness (S)S = 1 / ηThe reciprocal of hardness, indicating higher reactivity.
Electronegativity (χ)χ = -(EHOMO + ELUMO) / 2The power of an atom to attract electrons to itself.
Electrophilicity Index (ω)ω = μ2 / 2η (where μ = -χ)Measures the propensity of a species to accept electrons.

This table provides the theoretical framework for parameters derived from HOMO and LUMO energies.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. This method is extensively used to study thieno[3,2-b]pyridine derivatives as potential inhibitors of various enzymes, particularly protein kinases. acs.orgdiva-portal.org

In these simulations, the this compound molecule would be treated as a flexible ligand, and its conformational space would be explored to find the best binding pose within the active site of a target protein. The process involves a scoring function that estimates the binding affinity, typically expressed in terms of binding energy (e.g., in kcal/mol). A lower binding energy indicates a more stable and favorable interaction. google.com

Studies on related thieno[3,2-b]pyridine compounds have shown that this scaffold can act as a template for ATP-competitive inhibitors. acs.orgdiva-portal.org The core structure often forms weak interactions with the kinase hinge region, while substituents can be tailored to anchor the inhibitor in the kinase's back pocket, enhancing selectivity. acs.orgdiva-portal.org For this compound, docking studies would elucidate how the thiol group at position 6 interacts with amino acid residues in the target's active site, potentially forming hydrogen bonds or other key interactions that contribute to its inhibitory activity.

Structure-Activity Relationship (SAR) Studies via In Silico Methods

In silico Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound like this compound. These studies use computational models to correlate variations in the chemical structure of a series of compounds with their observed biological activities.

By analyzing a library of thieno[3,2-b]pyridine derivatives with different substituents at various positions, researchers can build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. These models can identify the key structural features that are either beneficial or detrimental to the desired activity. For instance, SAR studies on related thienopyridines have explored how altering substituents on the pyridine (B92270) or thiophene (B33073) ring affects their anticancer or kinase inhibitory potency. google.com

For this compound, in silico SAR would involve computationally generating a series of analogs—for example, by modifying the thiol group or adding substituents to other parts of the scaffold—and then using methods like molecular docking or FMO analysis to predict their activity. This allows for a rational, hypothesis-driven approach to designing more potent and selective molecules before committing to their chemical synthesis and experimental testing. google.com

Solid-State Electronic Structure Calculations for Materials Science

The thieno[3,2-b]pyridine scaffold is not only of interest in medicinal chemistry but also in materials science, particularly for the development of organic semiconductors. The planar, π-conjugated nature of the fused ring system is conducive to efficient charge transport, a key property for materials used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). igi-global.comacs.org

Solid-state electronic structure calculations, often performed using DFT with periodic boundary conditions, are essential for predicting the material properties of crystalline this compound. These calculations can determine the electronic band structure, the density of states (DOS), and the band gap of the material in its solid state. rsc.org

The band gap is a critical parameter that determines the electronic and optical properties of a semiconductor. Calculations can also shed light on intermolecular interactions and molecular packing in the crystal lattice, which strongly influence charge carrier mobility. acs.org The introduction of a thiol group could significantly affect these properties through intermolecular hydrogen bonding or by altering the electronic structure. Such theoretical studies are vital for assessing the potential of this compound and its derivatives as functional materials in organic electronics. igi-global.com

Conformational Analysis and Molecular Dynamics Simulations

While the core thieno[3,2-b]pyridine ring system is rigid and planar, substituents like the thiol group and any other side chains can have rotational freedom. Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of the molecule. rug.nl For this compound, this would involve analyzing the rotation around the C-S bond of the thiol group.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. researchgate.net When studying the interaction of this compound with a biological target, MD simulations can be performed on the ligand-protein complex obtained from molecular docking. These simulations reveal the stability of the binding pose, the flexibility of the ligand and protein, and the network of interactions (like hydrogen bonds) over the simulation period. researchgate.net This provides a more realistic assessment of the binding affinity and the mechanism of interaction than static docking alone. acs.org

Compound Names Mentioned

Preclinical Biological Activity and Mechanistic Insights in Vitro/in Vivo Models, Excluding Human Trials

Anticancer Potential

Derivatives of thieno[3,2-b]pyridine (B153574) have been extensively investigated for their anticancer properties, demonstrating a range of mechanistic actions from potent enzyme inhibition to the induction of programmed cell death.

The thieno[3,2-b]pyridine core has proven to be an effective template for the design of highly selective protein kinase inhibitors. nih.govresearchgate.net Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers. nih.govresearchgate.net

A series of thieno[3,2-b]pyridine-based compounds have been identified as potent dual inhibitors of c-Met and VEGFR2 (Vascular Endothelial Growth Factor Receptor-2) tyrosine kinases, with IC50 values in the low nanomolar range in in vitro assays. nih.govnih.gov The lead compound from this series also demonstrated in vivo activity in various human tumor xenograft models in mice. nih.gov Further optimization of this scaffold led to the development of N3-arylmalonamides as another class of potent c-Met and VEGFR2 inhibitors. nih.gov

The non-receptor tyrosine kinase Src, which is implicated in cancer progression, has also been a target for thieno[3,2-b]pyridine derivatives. mdpi.com Specifically, 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles have been reported as inhibitors of Src kinase activity. nih.gov Structure-activity relationship studies revealed that a 2,4-dichloro-5-methoxyphenylamino group at the C-7 position provided superior inhibition of Src enzymatic activity. nih.gov One of the analogues from this study exhibited in vivo activity comparable to SKI-606, a related clinical trial candidate. nih.gov

More recently, the thieno[3,2-b]pyridine scaffold has been explored for its ability to target underexplored protein kinases. nih.govresearchgate.net This research led to the development of highly selective inhibitors of Haspin, a kinase involved in mitosis. nih.govresearchgate.net Compound MU1920, a Haspin inhibitor based on this scaffold, was identified as a quality chemical probe suitable for in vivo applications. nih.govresearchgate.net The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for different binding modes, contributing to high kinome-wide selectivity. nih.govresearchgate.net

Consistent with their kinase inhibitory activity, various thieno[3,2-b]pyridine derivatives have demonstrated significant growth inhibitory effects across a panel of human cancer cell lines.

Aminodi(hetero)arylamines in the thieno[3,2-b]pyridine series have been synthesized and evaluated for their in vitro growth inhibitory effect on four human tumor cell lines: MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), A375-C5 (melanoma), and HepG2 (hepatocellular carcinoma). nih.gov One particular aminodi(hetero)arylamine showed promising activity with GI50 values ranging from 1.30 to 1.63 µM across all tested cell lines, while exhibiting no toxicity to non-tumor primary porcine liver cells at those concentrations. nih.gov Among 6-(hetero)arylaminothieno[3,2-b]pyridine derivatives, those with a benzothiazole (B30560) moiety showed GI50 values between 3.5 and 6.4 µM. nih.govresearchgate.net

Furthermore, novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have shown antitumor activity against triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MD-468, without significant toxicity to a non-tumorigenic mammary epithelial cell line (MCF-12A). mdpi.com

The table below summarizes the antiproliferative activity of selected thieno[3,2-b]pyridine derivatives in various cancer cell lines.

Compound ClassCell LineActivity MetricValue (µM)
Aminodi(hetero)arylamineMCF-7, NCI-H460, A375-C5, HepG2GI501.30 - 1.63
6-(Benzothiazole)aminothieno[3,2-b]pyridineNot SpecifiedGI503.5 - 6.4
6-(Indole)aminothieno[3,2-b]pyridineNot SpecifiedGI5015.8 - 18.1

In addition to inhibiting proliferation, certain thieno[3,2-b]pyridine derivatives have been shown to alter cell cycle progression and induce apoptosis.

The most promising aminodi(hetero)arylamine from one study was further analyzed for its effect on the cell cycle and apoptosis in the NCI-H460 cell line. nih.gov Treatment with this compound at its GI50 concentration (1.4 μM) led to a decrease in the percentage of cells in the G0/G1 phase and an increase in apoptosis levels. nih.gov Similarly, a thieno[2,3-b]pyridine (B153569) derivative, DJ160, was found to induce G2/M cell cycle arrest and promote apoptosis in the PC3 prostate cancer cell line. nih.gov Another study on a thieno[2,3-c]pyridine (B153571) derivative, compound 6i, also found that it induced G2 phase arrest in HSC3 and RKO cancer cell lines. mdpi.com

These findings suggest that thieno[3,2-b]pyridine derivatives can exert their anticancer effects through multiple mechanisms, including the disruption of normal cell cycle control and the activation of programmed cell death pathways.

While the primary focus has been on kinase inhibition, the broader thienopyridine scaffold has been investigated for other anticancer mechanisms. A study on thieno[2,3-b]pyridine-fused pyrimidin-4(3H)-ones has suggested their potential as thymidylate synthase inhibitors. dntb.gov.ua Thymidylate synthase is a critical enzyme in the de novo synthesis of pyrimidines and is a well-established target for cancer chemotherapy.

Certain classes of thienopyrimidine derivatives have been designed to selectively target cancer cells through specific transport mechanisms. A series of 6-substituted thieno[2,3-d]pyrimidine (B153573) compounds demonstrated selective inhibition of proliferation in Chinese hamster ovary (CHO) cells expressing folate receptors (FRs) α or β, but not the reduced folate carrier (RFC). nih.govresearchgate.net This selectivity is significant as folate receptors are often overexpressed on the surface of various cancer cells. These compounds were also highly active against KB tumor cells, with IC50 values in the low nanomolar range (2.11 to 7.19 nM). nih.govresearchgate.net

Antimicrobial Activity

The thieno[3,2-b]pyridine scaffold has also been explored for its potential in developing new antimicrobial agents. A study involving the synthesis of new thieno[2,3-b]pyridine-based compounds evaluated their in vitro antimicrobial activity against a panel of five bacterial and five fungal strains. ekb.eg One of the synthesized compounds, a thiourea (B124793) derivative, showed the most potent antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 μg/mL. ekb.eg

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of the thieno[2,3-b]pyridine scaffold have demonstrated notable antibacterial properties. For instance, newly synthesized thieno[2,3-b]pyridine-fused pyrimidin-4(3H)-ones linked to thiazole (B1198619) or oxazole (B20620) units have shown a wide spectrum of antibacterial activity. In general, the oxazole-linked pyrimidinones (B12756618) exhibited greater antibacterial potency than their thiazole counterparts tandfonline.com. Specifically, hybrids with 4-(p-tolyl)oxazole (B1612846) and 4-(4-methoxyphenyl)oxazole (B1625909) units were the most effective, with MIC/MBC values of 4.4/8.8 µM and 4.2/8.5 µM, respectively tandfonline.com.

Furthermore, a series of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines were synthesized and evaluated for their in vitro antibacterial activities against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Several of these compounds displayed moderate antibacterial activity against these bacterial species japsonline.com. One derivative, 6-(Thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine, showed promising antibacterial activity against the Gram-positive bacterium Bacillus subtilis japsonline.com.

Another study focused on new thieno[2,3-b]pyridine derivatives clubbed with various thiazole ring systems. These compounds were assessed for their antimicrobial activity against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains. Several of these derivatives exhibited potent antimicrobial activity arabjchem.org. Similarly, the synthesis and antibacterial screening of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones revealed that some of these compounds showed in vitro antibacterial activity comparable to standard drugs like Gatifloxacin, Ciprofloxacin, and Sparfloxacin researchgate.net.

Table 1: Antibacterial Activity of Selected Thieno[2,3-b]pyridine Derivatives

Compound/Derivative Bacterial Strain(s) Activity Reference
Oxazole-linked pyrimidinones Gram-positive & Gram-negative MIC/MBC values of 4.2-4.4/8.5-8.8 µM tandfonline.com
6-(Thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine Bacillus subtilis Promising activity japsonline.com
Thieno[2,3-b]pyridines with thiazole moieties S. aureus, E. coli Potent activity arabjchem.org
4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones Various strains Comparable to Ciprofloxacin researchgate.net

Antifungal Properties

The antifungal potential of thieno[2,3-b]pyridine derivatives has also been investigated. In a study involving new thieno[2,3-b]pyridine-based compounds, their in vitro antimicrobial activity was evaluated against a panel of five bacterial and five fungal strains. The results indicated that some of these compounds exhibited promising antifungal activity ekb.eg. One particular derivative, designated as 3c, was identified as the most potent antimicrobial agent with MIC values ranging from 4-16 μg/mL against the tested strains ekb.eg.

Another study that synthesized new thieno[2,3-b]pyridine derivatives linked to various thiazole moieties also assessed their antifungal activity against Candida albicans. Several of the synthesized compounds demonstrated potent activity against this fungal strain, with IC50 values ranging from 19.2 ± 0.58 to 23.4 ± 0.65 µg/mL arabjchem.org.

These findings suggest that the thieno[2,3-b]pyridine scaffold is a promising template for the development of new antifungal agents. However, specific studies on the antifungal properties of Thieno[3,2-b]pyridine-6-thiol are not available in the current literature.

Table 2: Antifungal Activity of Selected Thieno[2,3-b]pyridine Derivatives

Compound/Derivative Fungal Strain(s) Activity Reference
Compound 3c (a thieno[2,3-b]pyridine derivative) Various fungal strains MIC values of 4-16 μg/mL ekb.eg
Thieno[2,3-b]pyridines with thiazole moieties Candida albicans IC50 values of 19.2-23.4 µg/mL arabjchem.org

Anti-inflammatory Properties

Several studies have explored the anti-inflammatory potential of thieno[2,3-b]pyridine and related derivatives. An in vivo study on new derivatives of condensed 3-aminothieno[2,3-b]pyridines demonstrated significant anti-inflammatory and analgesic effects. One particular thienopyridine derivative, AZ023, exhibited strong anti-inflammatory activity, being 2.5 times more effective than nimesulide (B1678887) and 2.2 times more effective than acetylsalicylic acid in a dextran-induced rat paw edema model. This compound also showed pronounced analgesic activity researchgate.net.

Another research effort focused on thieno[2,3-b]pyridine derivatives as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the eicosanoid biosynthesis pathway which is involved in inflammation. Testing in a rat paw edema model revealed that these compounds possessed higher potency than the standard anti-inflammatory drug ibuprofen (B1674241) researchgate.net. Furthermore, a series of new 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivatives were synthesized and investigated for their in vivo anti-inflammatory activity. All tested compounds significantly reduced carrageenan-induced paw edema, comparable to diclofenac (B195802) sodium, and were able to decrease the concentration of prostaglandin (B15479496) E2 (PGE2) in blood serum nih.gov.

These results underscore the potential of the thienopyridine scaffold in the development of novel anti-inflammatory agents. Specific data on the anti-inflammatory properties of this compound is not currently available.

Enzyme and Receptor Binding Studies (e.g., Adenosine (B11128) Receptors, Acetylcholinesterase)

The interaction of thienopyridine derivatives with various enzymes and receptors has been a subject of interest, particularly in the context of neurological disorders.

Adenosine Receptors: A study investigating amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands for adenosine A1 receptors found that a thieno[2,3-b]pyridine derivative, compound 7c, displayed good binding affinity to the rat A1 adenosine receptor with a Ki value of 61.9 nM. However, the study also noted that, in general, the intramolecular cyclization to form the thieno[2,3-b]pyridine scaffold resulted in a decrease in affinity for both A1 and A2A adenosine receptors compared to the open-ring structures, possibly due to increased molecular rigidity nih.gov.

Acetylcholinesterase: In the search for new treatments for Alzheimer's disease, various thieno[2,3-b]pyridine amine derivatives were synthesized as tacrine (B349632) analogs and evaluated for their inhibitory activity against cholinesterases. Among the synthesized compounds, derivative 5e showed the highest activity against acetylcholinesterase (AChE) with an IC50 value of 1.55 µM, while compound 5d was the most potent inhibitor of butyrylcholinesterase (BChE) with an IC50 of 0.23 µM nih.gov.

These studies indicate that the thienopyridine scaffold can be modified to target specific enzymes and receptors, although no specific binding data for this compound with adenosine receptors or acetylcholinesterase has been reported.

Radiopharmaceutical Applications of Derivatives

The application of radionuclides in therapy has been recognized for many decades, with various radionuclides and radiopharmaceuticals being used for the treatment of a range of diseases. The development of new radiopharmaceuticals often involves labeling specific molecules that can target particular tissues or cellular processes iaea.org. While the thieno[3,2-b]pyridine scaffold has been explored for various biological activities, there is currently no available information in the scientific literature regarding the radiopharmaceutical applications of its derivatives, including this compound. Further research would be necessary to explore the potential of these compounds in nuclear medicine, for example, by labeling them with suitable radioisotopes for imaging or therapeutic purposes.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for thieno[3,2-b]pyridine derivatives are diverse and appear to be dependent on the specific substitutions on the core scaffold.

In the context of anticancer activity, thieno[3,2-b]pyridine derivatives have been shown to act as highly selective kinase inhibitors. These compounds can adopt profoundly different binding modes within the kinase hinge region, allowing for high kinome-wide selectivity. They function as ATP-competitive but not ATP-mimetic inhibitors that are anchored at the kinase back pocket. This has led to the development of highly selective inhibitors of the kinase Haspin nih.gov.

Other studies on thieno[2,3-b]pyridine derivatives have demonstrated their potential to inhibit the growth of cancer cells through various mechanisms. For instance, some derivatives have been found to disrupt crystal packing, which improves their anti-proliferative activity mdpi.com. Another novel thieno[2,3-b]pyridine compound was shown to lower the cancer stem cell fraction by inducing a shift from lipid to glucose metabolism nih.gov.

In the realm of antibacterial agents, a series of novel thieno[3,2-b]pyridinone derivatives have been designed to target the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. In vitro antimicrobial assays and InhA inhibition assays confirmed that InhA is the target of these derivatives nih.gov.

While these findings provide insights into the molecular mechanisms of various thieno[3,2-b]pyridine derivatives, the specific mechanism of action for this compound remains to be elucidated through dedicated research. The thiol group at the 6-position could potentially influence its biological activity and mechanism of action, possibly through interactions with thiol-dependent redox systems in bacteria or other cellular targets mdpi.com.

Q & A

Q. What are the optimal synthetic routes for Thieno[3,2-b]pyridine-6-thiol, and how can reaction conditions be tailored to improve yield?

this compound derivatives are typically synthesized via cyclization reactions involving functionalized pyridine precursors. For example, 4-aryl-3-cyano-5-ethoxycarbonyl-6-methylpyridine-2(1H)-thiones can react with chloroacetonitrile under sodium acetate catalysis in ethanol to form intermediates, which are further functionalized . Key parameters include temperature control (room temperature for substitution reactions), solvent selection (ethanol for solubility), and stoichiometric ratios of reagents. Yield optimization often requires iterative adjustments to reaction time and purification methods (e.g., recrystallization from ethanol) .

Q. How can researchers validate the structural integrity of this compound derivatives using spectroscopic methods?

Structural confirmation relies on a combination of 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For instance, 1H^1H-NMR peaks for methyl groups in 6-methyl derivatives appear as singlets near δ 2.5 ppm, while aromatic protons in the thieno-pyridine ring resonate between δ 7.0–8.5 ppm . Elemental analysis (C, H, N, S) is critical to verify purity, with deviations >0.4% indicating impurities .

Q. What solubility challenges arise with this compound, and how can they be addressed for in vitro assays?

The compound’s limited solubility in polar solvents (e.g., water) necessitates the use of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) as co-solvents. Pre-formulation studies, such as particle size reduction via milling or salt formation (e.g., sodium thiolate derivatives), can enhance bioavailability .

Advanced Research Questions

Q. How do electronic substituents on the thieno-pyridine core influence charge transport properties in organic electronics?

Electron-withdrawing groups (e.g., -CF3_3) enhance electron mobility by lowering the LUMO energy, making the compound suitable for n-type organic field-effect transistors (OFETs). For example, thieno[3,2-b]thiophene derivatives exhibit mobilities >1 cm2^2/V·s when integrated into OFETs . Researchers should evaluate mobility (μ), on/off current ratios (>104^4), and threshold voltages using top-gate/bottom-contact device architectures .

Q. What strategies resolve contradictory biological activity data for this compound derivatives in antimicrobial assays?

Discrepancies in MIC (minimum inhibitory concentration) values may stem from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardized protocols (CLSI guidelines) and cytotoxicity controls (e.g., mammalian cell lines) are essential. For example, derivatives with 4-chlorophenyl substituents show enhanced activity against Gram-positive bacteria, but toxicity profiles must be cross-validated using HEK-293 cells .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify reactive sites. The sulfur atom in the thiol group exhibits high nucleophilicity, favoring S-alkylation with electrophiles like alkyl halides. Kinetic studies (Eyring plots) further validate reaction mechanisms .

Q. What role does crystal packing play in the stability of this compound derivatives?

X-ray crystallography reveals that intermolecular hydrogen bonds (S–H···N) and π-π stacking between aromatic rings enhance thermal stability. For example, derivatives with tert-butyl groups show reduced packing density, lowering melting points by 20–30°C compared to methyl-substituted analogs .

Methodological Considerations

Q. How should researchers design structure-activity relationship (SAR) studies for this compound-based inhibitors?

SAR frameworks require systematic variation of substituents (e.g., alkyl, aryl, halogens) at positions 2, 4, and 6. Biological screening against target enzymes (e.g., kinases) should use dose-response curves (IC50_{50}) and molecular docking (AutoDock Vina) to correlate activity with binding affinities .

Q. What analytical techniques are critical for detecting degradation products in this compound under oxidative conditions?

High-performance liquid chromatography (HPLC) coupled with quadrupole time-of-flight (Q-TOF) mass spectrometry identifies sulfonic acid and disulfide byproducts. Accelerated stability studies (40°C/75% RH) over 14 days provide degradation kinetics .

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